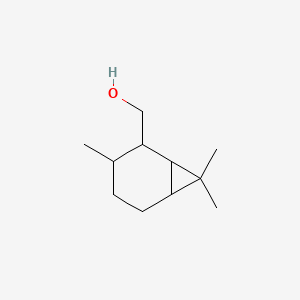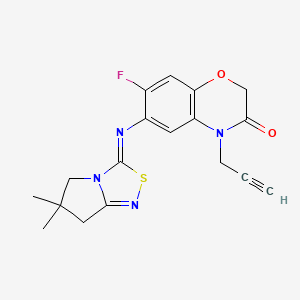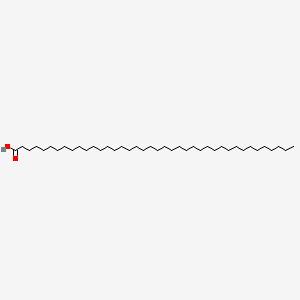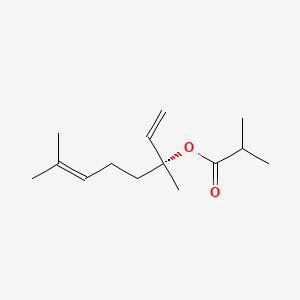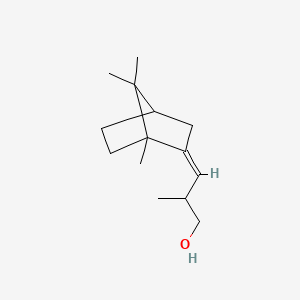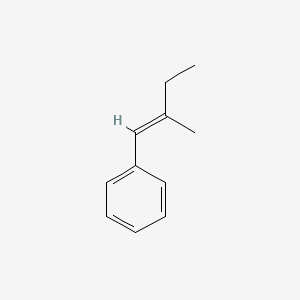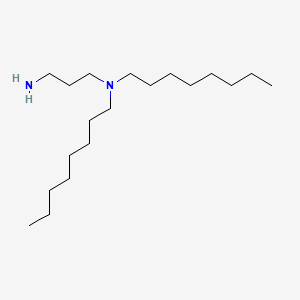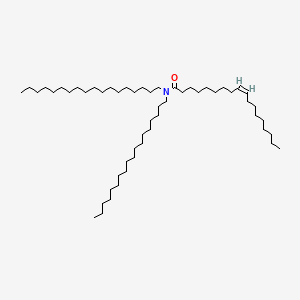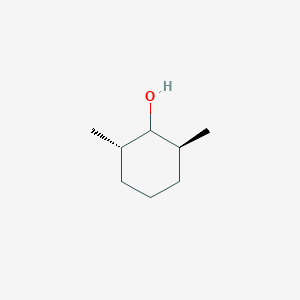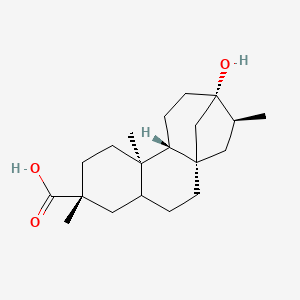
Dihydrosteviol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrosteviol A is a diterpenoid compound derived from steviol, which is the aglycone of steviol glycosides found in the leaves of the Stevia rebaudiana plant Steviol glycosides are known for their high-potency sweetness and are widely used as non-caloric sweeteners
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrosteviol A can be synthesized through the hydrogenation of steviol. The process involves dissolving steviol in ethanol and passing hydrogen gas through the solution in the presence of a platinum on activated carbon catalyst. The reaction is carried out overnight at room temperature, resulting in the formation of this compound and dihydrosteviol B .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrogenation techniques similar to those used in laboratory synthesis. The scalability of the process would depend on optimizing reaction conditions and catalyst efficiency to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrosteviol A undergoes various chemical reactions, including:
Reduction: The hydrogenation process itself is a reduction reaction where the unsaturated bond in steviol is reduced to form this compound.
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and platinum on activated carbon catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Reduction: this compound and dihydrosteviol B.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other diterpenoid compounds.
Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic benefits, such as anti-tuberculosis activity.
Industry: Utilized in the production of non-caloric sweeteners and other food additives.
Mécanisme D'action
The mechanism of action of dihydrosteviol A involves its interaction with specific molecular targets and pathways. For example, its anti-tuberculosis activity is related to the structure and geometry of its tetracyclic diterpenoid skeleton . The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Steviol: The parent compound from which dihydrosteviol A is derived.
Isosteviol: Another hydrogenated derivative of steviol with different structural features.
Rebaudiosides: Glycosides of steviol with varying numbers of sugar molecules.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which distinguishes it from other steviol derivatives.
Propriétés
Numéro CAS |
5711-16-0 |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1R,6R,9R,10R,13S,14S)-13-hydroxy-6,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-13-10-19-6-4-14-11-17(2,16(21)22)8-9-18(14,3)15(19)5-7-20(13,23)12-19/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14?,15-,17+,18+,19+,20-/m0/s1 |
Clé InChI |
OGHMLISGZARJGS-QSASEQBESA-N |
SMILES isomérique |
C[C@H]1C[C@@]23CCC4C[C@](CC[C@]4([C@@H]2CC[C@@]1(C3)O)C)(C)C(=O)O |
SMILES canonique |
CC1CC23CCC4CC(CCC4(C2CCC1(C3)O)C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


